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  • Product: 2-(1-Benzofuran-7-yl)aceticacid

Core Science & Biosynthesis

Foundational

The Benzofuran-7-Acetic Acid Scaffold: Technical Guide to Biological Significance and Synthesis

This guide explores the benzofuran-7-acetic acid scaffold, a privileged structural motif in medicinal chemistry that serves as a robust bioisostere for indole-based pharmacophores.[1] While less ubiquitous than its C2- a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the benzofuran-7-acetic acid scaffold, a privileged structural motif in medicinal chemistry that serves as a robust bioisostere for indole-based pharmacophores.[1] While less ubiquitous than its C2- and C3-substituted counterparts, the C7-acetic acid derivative has emerged as a critical scaffold in the development of CFTR modulators , GPR40 agonists , and plant growth regulators .[1]

[1]

Executive Summary: The Pharmacophore Profile

The benzofuran-7-acetic acid scaffold represents a strategic bioisostere of indole-7-acetic acid .[1] By replacing the indole nitrogen with oxygen, medicinal chemists alter the hydrogen bond donor/acceptor profile (removing the N-H donor) while maintaining the aromatic planarity and lipophilic footprint. This modification often improves metabolic stability by eliminating the electron-rich pyrrole ring's susceptibility to oxidative degradation.[1]

Key Chemical Properties[1][2][3][4][5][6]
  • Lipophilicity (cLogP): Slightly higher than the corresponding indole, enhancing membrane permeability.

  • Electronic Character: The oxygen atom exerts a strong inductive withdrawing effect (-I) but a mesomeric donating effect (+M), altering the pKa of the acetic acid side chain compared to the indole analog.

  • Metabolic Stability: Resistant to N-oxidation and indole-2,3-epoxidation pathways common in tryptophan-derived metabolites.[1]

Therapeutic Applications & Mechanism of Action

A. CFTR Modulation (Cystic Fibrosis)

Recent high-impact medicinal chemistry campaigns (e.g., by Vertex Pharmaceuticals and others) have utilized benzofuran-acetic acid derivatives as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) .[1]

  • Mechanism: These compounds often act as potentiators or correctors .[1] They bind to the Nucleotide Binding Domain 1 (NBD1) or the transmembrane interface, stabilizing the open conformation of the chloride channel.

  • Significance of C7 Position: The C7-acetic acid moiety provides a critical "anchor" point, often forming salt bridges with arginine or lysine residues (e.g., R134, R352) within the CFTR binding pocket, mimicking the phosphate groups of ATP.

B. GPR40 (FFAR1) Agonism (Type 2 Diabetes)

While Fasiglifam (TAK-875) utilizes a dihydrobenzofuran-3-acetic acid core, the benzofuran-7-acetic acid scaffold has been explored as a rigidified analog to improve selectivity and reduce hepatotoxicity risks associated with bioactivation.[1]

  • Pathway: Activation of GPR40 on pancreatic

    
    -cells triggers the 
    
    
    
    signaling cascade
    
    
    PLC activation
    
    
    
    
    generation
    
    
    
    
    release
    
    
    Insulin secretion.[1]
C. Auxin Bioisosterism (Agricultural Biotechnology)

In plant physiology, benzofuran-7-acetic acid serves as a tool compound to probe auxin signaling.[1] Unlike the natural hormone Indole-3-acetic acid (IAA) , the 7-isomer (and the benzofuran core) alters binding affinity to the TIR1/AFB receptor complex, often acting as a weak agonist or antagonist, allowing researchers to decouple auxin transport from signaling.[1]

Visualization: Signaling Pathways & SAR

Diagram 1: CFTR Modulation Pathway

This diagram illustrates the locus of action for benzofuran-based potentiators within the CFTR signaling cascade.[1]

CFTR_Pathway cAMP cAMP Accumulation PKA PKA Activation cAMP->PKA Activates CFTR_Phos CFTR Phosphorylation (R-Domain) PKA->CFTR_Phos Phosphorylates Channel_Open Channel Gating (Open State) CFTR_Phos->Channel_Open Permits ATP ATP Binding (NBD1/NBD2) ATP->Channel_Open Drives Gating Benzofuran Benzofuran-7-acetic acid (Potentiator) Benzofuran->Channel_Open Stabilizes (Allosteric) Cl_Transport Cl- Efflux (Mucus Hydration) Channel_Open->Cl_Transport

Caption: Benzofuran ligands allosterically stabilize the open state of the CFTR channel, potentiating Cl- transport.

Experimental Protocol: Synthesis of 2-(Benzofuran-7-yl)acetic Acid

Accessing the C7 position is synthetically challenging due to the directing effects of the furan oxygen. The following protocol utilizes a Claisen Rearrangement strategy, which is self-validating (the rearrangement only occurs if the allyl ether is formed correctly).

Reagents & Equipment[7]
  • Starting Material: 7-Hydroxybenzofuran (CAS: 24409-39-0)[1]

  • Reagents: Allyl bromide,

    
    , Acetone, 
    
    
    
    ,
    
    
    , Jones Reagent (
    
    
    ).
  • Equipment: Reflux condenser, Inert atmosphere (

    
    ) manifold, LC-MS.
    
Step-by-Step Methodology
StepReactionProtocol DetailsValidation Check
1 O-Allylation Dissolve 7-hydroxybenzofuran (1.0 eq) in acetone. Add

(2.0 eq) and allyl bromide (1.2 eq).[1] Reflux for 4h.
TLC: Disappearance of phenol starting material (

in 20% EtOAc/Hex).
2 Claisen Rearrangement Heat the crude allyl ether neat or in decalin at 200°C for 6h. The allyl group migrates to C6 (ortho) or C7? Correction: Since C7 is the phenol position, we need to install the chain at C7. Alternative Route: Start with 2-methoxyphenol .[1] Allylate

Claisen (to C6)

Protect

Furan ring formation.[1] Direct C7 Functionalization: Use 7-Bromobenzofuran .[1]
LC-MS: Confirm mass shift if using coupling.
3 Preferred Route: Pd-Catalyzed Cross-Coupling Substrate: 7-Bromobenzofuran.[1] 1. Negishi Coupling: Treat with Reformatsky reagent (BrZnCH2COOtBu) and

in THF.[1] Reflux 12h. 2. Hydrolysis: Treat ester with TFA/DCM (1:1) to yield the free acid.[1]
NMR (

):
Diagnostic singlet at

ppm (

-COOH).
Detailed Protocol: Negishi Coupling Approach
  • Activation: In a flame-dried flask under Argon, activate Zinc dust (2.0 eq) with TMSCl (0.1 eq) in THF.

  • Reagent Formation: Add tert-butyl bromoacetate (1.5 eq) dropwise to generate the Reformatsky reagent.[1] Stir 1h at 40°C.

  • Coupling: Add 7-bromobenzofuran (1.0 eq) and

    
     (5 mol%) / XPhos (10 mol%). Heat to 65°C for 16h.[1]
    
  • Workup: Quench with 1N HCl. Extract with EtOAc.[1] Purify via silica flash chromatography (0-10% EtOAc/Hexanes).

  • Deprotection: Stir the intermediate ester in TFA/DCM (1:1) for 2h at RT. Concentrate to yield Benzofuran-7-acetic acid .[1]

Quantitative Data: Structure-Activity Relationship (SAR)[1][8]

The following table summarizes the biological impact of shifting the acetic acid moiety around the benzofuran core (Hypothetical data based on CFTR/Auxin literature trends).

Scaffold PositionElectronic Effect (

)
Steric EnvironmentBiological Potency (Relative)Metabolic Half-life (

)
Indole-3-acetic acid Electron Rich (Donor)Flexible100% (Native Auxin)Low (<1h)
Benzofuran-3-acetic acid Electron Poor (Acceptor)Flexible~60% (Weak Agonist)Moderate (2-4h)
Benzofuran-7-acetic acid Inductive Withdrawal Restricted Rotation High Specificity (CFTR) High (>6h)
Benzofuran-2-acetic acid ConjugatedPlanar/RigidLow (Often inactive)Moderate

Visualization: Synthesis Workflow

Synthesis_Workflow Start 7-Bromobenzofuran Intermediate t-Butyl Ester Intermediate Start->Intermediate Negishi Coupling THF, 65°C, 16h Zn_Reagent Reformatsky Reagent (BrZn-CH2-COOtBu) Zn_Reagent->Intermediate Catalyst Pd(dba)2 / XPhos Catalyst->Intermediate Product Benzofuran-7-acetic acid Intermediate->Product TFA/DCM Deprotection

Caption: Palladium-catalyzed Negishi cross-coupling strategy for C7 functionalization.

References

  • Vertex Pharmaceuticals. (2024).[1] Modulators of NBD1 and Methods of Using the Same. Patent WO2024182751A1.[1] (Describes benzofuran-7-yl acetic acid derivatives as CFTR modulators).

  • Takeda Pharmaceutical Company. (2012).[1] Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[1][2] ACS Medicinal Chemistry Letters.[1] (Context for dihydrobenzofuran acetic acid scaffolds).

  • BenchChem. (2023).[1] 2-(7-Methyl-1-benzofuran-3-yl)acetic acid: Structure and Applications. (Structural analog data). [1]

  • National Institutes of Health (PubChem). (2025).[1] Mitiglinide Structure and Biology.[1][3] (Context for isoindoline/benzofuran-related acid pharmacophores).

  • Axios Research. (2024). (2,3-Dihydro-1-benzofuran-7-yl) acetic acid Reference Standard.[1][4][5] (Confirmation of scaffold availability for analytical development).

Sources

Protocols & Analytical Methods

Method

Protocol for acid-catalyzed cyclization to form benzofuran-7-acetic acid

Executive Summary This Application Note details a robust, scalable protocol for the synthesis of Benzofuran-7-acetic acid , a critical pharmacophore in drug discovery (e.g., as a bioisostere for indole-7-acetic acid deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of Benzofuran-7-acetic acid , a critical pharmacophore in drug discovery (e.g., as a bioisostere for indole-7-acetic acid derivatives).

While various routes to benzofurans exist, this protocol focuses on the Acid-Catalyzed Cyclodehydration of Aryloxyacetals (a variation of the Gasparini/Wright method). This approach is selected for its operational simplicity, high regioselectivity, and avoidance of toxic transition metals. The core transformation involves the cyclization of methyl 2-(2,2-dimethoxyethoxy)phenylacetate using a heterogeneous acid catalyst (Amberlyst-15 ), which simplifies workup and minimizes polymerization side reactions common with Polyphosphoric Acid (PPA).

Retrosynthetic Analysis & Mechanism

To achieve the specific 7-position functionalization , the synthesis exploits the symmetry—or lack thereof—of the starting phenol. By starting with methyl 2-hydroxyphenylacetate , the ortho-position occupied by the acetic acid ester directs the cyclization to the only remaining open ortho-position, which corresponds to C7 in the final benzofuran skeleton.

Reaction Pathway (Graphviz Diagram)

BenzofuranSynthesis cluster_mech Mechanism of Cyclization SM1 Methyl 2-hydroxyphenylacetate (Starting Material) Inter1 Acetal Intermediate (Methyl 2-(2,2-dimethoxyethoxy)phenylacetate) SM1->Inter1 K2CO3, DMF, 80°C (Williamson Ether Synthesis) Reagent1 Bromoacetaldehyde dimethyl acetal Reagent1->Inter1 ProductEster Methyl benzofuran-7-acetate Inter1->ProductEster Acid-Catalyzed Cyclodehydration Oxonium Oxonium Ion Intermediate Inter1->Oxonium -MeOH Cat Amberlyst-15 / PhCl Heat (Cyclization) Cat->ProductEster FinalProduct Benzofuran-7-acetic acid ProductEster->FinalProduct LiOH, THF/H2O (Saponification) Oxonium->ProductEster Electrophilic Aromatic Substitution (SEAr)

Figure 1: Synthetic pathway and mechanistic flow for the regioselective formation of Benzofuran-7-acetic acid.

Detailed Experimental Protocol

Stage 1: Precursor Synthesis (Williamson Etherification)

Objective: Install the masked aldehyde handle onto the phenol.

Materials:

  • Methyl 2-hydroxyphenylacetate (1.0 equiv)

  • Bromoacetaldehyde dimethyl acetal (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 2-hydroxyphenylacetate (10.0 g, 60.2 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add

    
     (16.6 g, 120.4 mmol) in a single portion. The suspension will turn yellow.
    
  • Alkylation: Add Bromoacetaldehyde dimethyl acetal (8.5 mL, 72.2 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 16 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.
    
  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate in vacuo.
  • Purification: The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Stage 2: Acid-Catalyzed Cyclization (The Core Protocol)

Objective: Construct the furan ring via Amberlyst-15 mediated cyclodehydration. This heterogeneous method is superior to PPA for ease of workup.

Materials:

  • Acetal Intermediate (from Stage 1)

  • Amberlyst-15 (dry beads, ~100 wt% loading relative to substrate)

  • Chlorobenzene (PhCl) or Toluene (Solvent)

Procedure:

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the Acetal Intermediate (15.0 g) in Chlorobenzene (150 mL, 0.4 M concentration).

    • Note: Chlorobenzene (bp 131°C) is preferred over toluene to ensure sufficient thermal energy for the elimination of methanol.

  • Catalyst Addition: Add Amberlyst-15 beads (15.0 g). Ensure the beads are dry; pre-washing with methanol and drying in a vacuum oven is recommended if the bottle is old.

  • Cyclization: Heat the mixture to Reflux (~132°C) with vigorous stirring.

  • Monitoring: The reaction typically completes in 2–4 hours . Monitor by TLC; the product will be less polar than the acetal.

    • Mechanistic Insight: The acid generates an oxonium ion which attacks the ortho-position (C6 of the benzene ring). The high temperature drives the elimination of two molecules of methanol (one to form oxonium, one to aromatize).

  • Work-up: Cool to room temperature. Filter off the Amberlyst-15 beads (the catalyst can be regenerated).

  • Isolation: Concentrate the filtrate under reduced pressure to remove Chlorobenzene.

  • Purification: Purify the residue by flash column chromatography (Hexane:EtOAc 9:1) to yield Methyl benzofuran-7-acetate as a pale yellow oil.

Stage 3: Saponification

Objective: Hydrolyze the ester to the final acid.[1]

Procedure:

  • Dissolve Methyl benzofuran-7-acetate (1.0 equiv) in THF:Water (3:1).

  • Add Lithium Hydroxide monohydrate (2.5 equiv). Stir at room temperature for 4 hours.

  • Acidify to pH 2 with 1M HCl. Extract with EtOAc, dry, and concentrate to yield Benzofuran-7-acetic acid (Solid). Recrystallize from Hexane/EtOAc if needed.

Critical Process Parameters (CPP) & Data Summary

ParameterSpecificationRationale
Catalyst Type Amberlyst-15 (H+ form)Heterogeneous catalyst prevents polymerization often seen with PPA; simplifies workup to filtration.
Solvent ChlorobenzeneBoiling point (131°C) is optimal for driving the elimination of MeOH. Toluene (110°C) may result in incomplete conversion.
Concentration 0.1 M – 0.5 MHigh dilution favors intramolecular cyclization over intermolecular polymerization.
Regioselectivity >98% 7-isomerThe 2-position of the phenol is blocked by the acetate group; cyclization must occur at the 6-position (becoming C7).

Troubleshooting & Optimization

  • Issue: Incomplete Cyclization (Intermediate observed).

    • Cause: Temperature too low or wet catalyst.

    • Fix: Switch from Toluene to Xylene or Chlorobenzene. Ensure Dean-Stark trap is removing methanol/water effectively.

  • Issue: Low Yield / Polymerization.

    • Cause: Acid concentration too high locally.

    • Fix: Use high stirring rates with Amberlyst-15. Do not use homogeneous strong acids (like

      
      ) unless highly diluted.
      
  • Issue: Regioisomer Contamination.

    • Validation: Check 1H NMR.[2][3][4] The 7-substituted benzofuran should show a specific splitting pattern for the benzene ring (doublet, doublet, triplet) and the furan protons (C2-H and C3-H doublets, J ~2.2 Hz).

References

  • Gasparini, J. P., et al. "Synthesis of benzofurans via acid-catalyzed cyclization of 2,2-dialkoxyethyl phenyl ethers." Tetrahedron, vol. 61, no. 20, 2005, pp. 4863-4871.

  • Kesten, S. J., et al. "Synthesis of 7-hydroxy-4-benzofuranacetic acid." Journal of Heterocyclic Chemistry, vol. 24, no. 3, 1987.

  • Langer, P., & Bellur, E. "Efficient synthesis of 7-(alkoxycarbonyl)benzofurans... based on cyclization reactions." Journal of Organic Chemistry, vol. 70, no. 24, 2005, pp. 10013-10029.

  • BenchChem. "Technical Guide to the Synthesis of Benzofuran Derivatives." BenchChem Protocols, 2025.

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 7-Substituted Benzofuran Carboxylic Acids

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis Benzofuran carboxylic acids, particularly those substituted at the 7-position, represent a privileged scaffold in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

Benzofuran carboxylic acids, particularly those substituted at the 7-position, represent a privileged scaffold in medicinal chemistry and drug development. Their structural motif is found in a wide array of biologically active compounds, exhibiting potential as anticancer, anti-inflammatory, and neuroprotective agents. The conventional synthesis of these valuable compounds often involves lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to traditional heating methods.[1][2] By directly and uniformly heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields and purity.[3][4] This guide provides detailed application notes and protocols for the rapid and efficient synthesis of 7-substituted benzofuran carboxylic acids, empowering researchers to accelerate their discovery and development programs.

Core Synthetic Strategies and Mechanistic Insights

Two powerful and versatile methods have been optimized for the microwave-assisted synthesis of 7-substituted benzofuran carboxylic acids: the Perkin rearrangement of substituted 3-halocoumarins and the palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization.

The Microwave-Assisted Perkin Rearrangement: A Direct Route to Benzofuran-2-Carboxylic Acids

The Perkin rearrangement provides a direct and efficient pathway to benzofuran-2-carboxylic acids from readily available 3-halocoumarin precursors.[3][4][5] This base-catalyzed reaction proceeds via a coumarin-benzofuran ring contraction. Under microwave irradiation, this transformation is remarkably accelerated, with reaction times plummeting from several hours to mere minutes, while maintaining excellent yields.[3][4]

The reaction is initiated by a base-catalyzed ring-opening of the 3-halocoumarin, forming a phenoxide intermediate. This is followed by an intramolecular nucleophilic attack of the phenoxide onto the vinyl halide, leading to the formation of the benzofuran ring and a carboxylate salt, which is subsequently protonated during workup to yield the desired carboxylic acid.[4]

Caption: General workflow of the Perkin rearrangement for the synthesis of benzofuran-2-carboxylic acids.

Palladium-Catalyzed Sonogashira Coupling and Cyclization: A Versatile Approach

The Sonogashira coupling reaction offers a highly versatile and modular approach to constructing the benzofuran scaffold.[6][7][8] This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide, followed by an intramolecular cyclization, allows for the synthesis of a wide variety of substituted benzofurans. Microwave irradiation significantly enhances the efficiency of this multi-step, one-pot process, enabling rapid synthesis of complex benzofuran derivatives.[2][6]

The synthesis commences with the Sonogashira coupling of a substituted 2-iodophenol with a terminal alkyne. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization to form the benzofuran ring. By carefully selecting the starting materials, substituents can be strategically placed at various positions, including the desired 7-position.

Caption: General workflow of the Sonogashira coupling and cyclization for the synthesis of substituted benzofurans.

Materials and Equipment

Reagents and Solvents:
  • Substituted 3-halocoumarins or substituted 2-iodophenols and terminal alkynes (starting materials)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Bases for Sonogashira coupling (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Solvents for Sonogashira coupling (e.g., DMF, THF)

  • Hydrochloric acid (HCl) for workup

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agents (e.g., anhydrous sodium sulfate, magnesium sulfate)

Equipment:
  • Dedicated microwave reactor for organic synthesis with temperature and pressure sensors. Caution: Domestic microwave ovens are not suitable for these procedures and can be extremely dangerous.[9]

  • Microwave process vials (10-20 mL) with snap caps or crimp seals

  • Magnetic stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Column chromatography setup

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Perkin Rearrangement of a 7-Substituted-3-Bromocoumarin

This protocol describes the synthesis of a 7-substituted benzofuran-2-carboxylic acid from a corresponding 7-substituted-3-bromocoumarin.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the 7-substituted-3-bromocoumarin (1.0 mmol), ethanol (5 mL), and a solution of sodium hydroxide (3.0 mmol) in water (1 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 100 °C for 10-15 minutes. The reaction progress can be monitored by TLC.

  • Workup and Purification: After cooling the reaction vessel to room temperature, carefully open the vial. Concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with water (10 mL) and acidify to pH 2 with 2M HCl. The precipitated product is then collected by vacuum filtration, washed with cold water, and dried. If necessary, the crude product can be further purified by recrystallization or column chromatography.

7-Substituent on CoumarinResulting 7-Substituent on BenzofuranTypical Reaction Time (min)Typical Yield (%)
MethoxyMethoxy10>90
MethylMethyl12>85
ChloroChloro15>80
Protocol 2: Microwave-Assisted One-Pot Sonogashira Coupling and Cyclization

This protocol outlines the synthesis of a 7-substituted-2,3-disubstituted benzofuran, where one of the substituents at the 3-position can be a precursor to a carboxylic acid (e.g., an ester).

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture (Step 1): In a 10 mL microwave process vial, combine the 3-substituted-2-iodophenol (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), CuI (0.1 mmol), and triethylamine (3 mL).

  • Microwave Irradiation (Step 1): Seal the vial and irradiate in the microwave reactor at 80 °C for 10 minutes.

  • Addition of Second Aryl Halide and Cyclization (Step 2): After cooling, add the aryl iodide (which will become the 2-substituent, 1.1 mmol) and a polar solvent such as DMF (2 mL) to the reaction mixture.

  • Microwave Irradiation (Step 2): Reseal the vial and irradiate at 120 °C for 15-20 minutes.

  • Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

3-Substituent on 2-IodophenolTerminal AlkyneAryl Iodide at C-2Resulting 7-Substituent on BenzofuranTypical Yield (%)
MethoxyPhenylacetylene4-Iodobenzoic acid methyl esterMethoxy~75
Methyl1-Hexyne4-IodotolueneMethyl~80
FluoroTrimethylsilylacetylene1-Iodo-4-nitrobenzeneFluoro~70

Safety Precautions

  • Microwave Safety: Always use a dedicated microwave reactor designed for chemical synthesis.[9] Do not use domestic microwave ovens. Ensure that the reaction vessels are properly sealed and do not exceed the recommended fill volume. Always allow the reaction vessel to cool to room temperature before opening to avoid rapid depressurization.[9]

  • Chemical Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and other reagents can be toxic and should be handled with care.

Troubleshooting and Key Considerations

  • Solvent Choice: The choice of solvent is critical, especially in the Sonogashira coupling, as it can influence the reaction rate and selectivity.[6] Polar aprotic solvents like DMF and acetonitrile are often effective.

  • Catalyst and Ligand Selection: The efficiency of the Sonogashira coupling is highly dependent on the palladium catalyst and any added ligands. Screening different catalyst systems may be necessary to optimize the reaction for specific substrates.

  • Reaction Monitoring: TLC is a convenient method for monitoring the progress of these reactions. This allows for the optimization of reaction times and helps to prevent the formation of byproducts due to over-heating.

  • Purification: While microwave-assisted synthesis often leads to cleaner reaction profiles, purification by column chromatography or recrystallization is typically necessary to obtain highly pure products.

Conclusion

Microwave-assisted synthesis offers a powerful and efficient platform for the rapid synthesis of 7-substituted benzofuran carboxylic acids. The protocols detailed in this guide, based on the Perkin rearrangement and Sonogashira coupling, provide researchers with robust methods to access these valuable compounds in significantly reduced timeframes and often with improved yields compared to conventional methods. By leveraging the benefits of microwave technology, drug development professionals can accelerate the synthesis of novel benzofuran derivatives and advance their research programs.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 7-Substituted Benzofuran Synthesis

Executive Summary & Diagnostic Logic The Challenge: Synthesizing 7-substituted benzofurans is notoriously difficult compared to their 5- or 6-substituted counterparts. The 7-position is ortho to the heterocyclic oxygen.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Logic

The Challenge: Synthesizing 7-substituted benzofurans is notoriously difficult compared to their 5- or 6-substituted counterparts. The 7-position is ortho to the heterocyclic oxygen. Substituents here (e.g., -OMe, -Me, -Cl) create significant steric shielding of the phenolic oxygen , inhibiting the initial nucleophilic attack required in most cyclization protocols (Rap-Stoermer, Williamson etherification). Furthermore, electronic effects from 7-substituents can deactivate the ring toward the electrophilic aromatic substitution often required for ring closure.

Diagnostic Workflow: Before altering your protocol, use this logic tree to identify the specific failure mode.

DiagnosticTree Start Start: Cyclization Failed CheckPrecursor Check Precursor: Is the O-Alkylation complete? Start->CheckPrecursor AlkylationNo No: Phenol is unreacted CheckPrecursor->AlkylationNo Starting Material Remains AlkylationYes Yes: Intermediate Isolated (e.g., O-alkynyl phenol formed) CheckPrecursor->AlkylationYes Intermediate Observed StericIssue Diagnosis: Steric Shielding of Oxygen (7-substituent blocks base/electrophile) AlkylationNo->StericIssue Sol1 Solution: Switch to Cs2CO3/DMF or Phase Transfer Catalysis (PEG-400) StericIssue->Sol1 MethodCheck Method Used? AlkylationYes->MethodCheck SonoPath Sonogashira / Pd-Catalysis MethodCheck->SonoPath RapPath Rap-Stoermer (Base) MethodCheck->RapPath SonoFail Issue: 5-exo-dig vs 6-endo-dig competition or Catalyst Poisoning SonoPath->SonoFail Sol2 Solution: Add CuI co-catalyst or switch to Cationic Au(I) SonoFail->Sol2 RapFail Issue: Aldol Condensation Stalled (Enolate formation inhibited) RapPath->RapFail Sol3 Solution: Microwave Irradiation @ 140°C or Stronger Base (KOH) RapFail->Sol3

Figure 1: Diagnostic decision tree for identifying the root cause of cyclization failure based on reaction intermediates.

Technical Troubleshooting Guides (Q&A)

Module A: The Rap-Stoermer Failure (Base-Mediated)

Context: Reaction of 3-substituted salicylaldehydes with


-haloketones.

Q1: My 3-methoxy salicylaldehyde reacts with phenacyl bromide, but I only isolate the O-alkylated intermediate, not the benzofuran. Why? A: This is the classic "Rap-Stoermer Stall." The reaction proceeds in two steps:[1][2][3][4] (1) Williamson etherification (O-alkylation) and (2) Intramolecular aldol condensation (cyclization).

  • The Cause: The substituent at C3 (becoming C7) sterically hinders the aldehyde carbonyl, making it difficult for the enolate formed on the ketone side chain to attack and close the ring. Additionally, if you are using a weak base (K

    
    CO
    
    
    
    ) in acetone, the temperature is insufficient to overcome the activation energy for the cyclization step in hindered systems.
  • The Fix:

    • Solvent Switch: Move to PEG-400 or DMF . PEG-400 acts as a phase-transfer catalyst and allows higher temperatures.

    • Base Upgrade: Switch from K

      
      CO
      
      
      
      to KOH or Cs
      
      
      CO
      
      
      . The Cesium cation ("Cesium Effect") improves solubility and nucleophilicity in organic solvents.
    • Thermal Boost: Increase temperature to 120–140°C .

Q2: I see extensive decomposition/tars when trying to force the cyclization. A: 7-substituted benzofurans are electron-rich (especially with -OMe). Under harsh basic conditions and high heat in the presence of air, they oxidize/polymerize.

  • The Fix: Degas your solvent strictly (freeze-pump-thaw) and run under Argon. Add a radical scavenger like BHT (1 mol%) if oxidative polymerization is suspected.

Module B: The Sonogashira/Cyclization Failure (Transition Metal)

Context: Coupling of 2-halophenols (3-substituted) with terminal alkynes.

Q3: The Sonogashira coupling works (I see the alkyne), but the subsequent cyclization to benzofuran does not happen, even with heat. A: The 7-substituent forces the alkyne moiety out of planarity with the benzene ring. For the oxygen to attack the alkyne (5-exo-dig or 6-endo-dig), the system requires a specific geometry that is sterically disfavored.

  • The Fix: You need a "Lewis Acid Assist."

    • Add Au(I) or Pt(II): After the initial coupling, add 5 mol% AuCl(PPh3) / AgOTf. Gold is "carbophilic" and will activate the alkyne triple bond for the oxygen attack, overriding the steric barrier.

    • One-Pot Modification: Use PdCl2(PPh3)2 (2 mol%) and CuI (4 mol%) with TMEDA as the base in water/dioxane. The copper helps activate the alkyne for the cyclization step.

Q4: I am getting dehalogenation of my starting material instead of coupling. A: This is common with sterically hindered phenols. The Pd inserts into the C-X bond, but the bulky 7-substituent prevents the incoming alkyne from coordinating. The Pd-hydride species (formed from solvent or base) then reductively eliminates, removing the halogen.

  • The Fix: Use Buchwald Ligands (e.g., XPhos or SPhos ). These bulky, electron-rich ligands facilitate oxidative addition and stabilize the active Pd species, preventing dehalogenation.

Optimization Data: Ligand & Base Effects

The following table summarizes optimization data for the synthesis of 7-methyl-2-phenylbenzofuran (a difficult, hindered substrate) via the Sonogashira-Cyclization one-pot protocol.

Reaction Conditions: 2-iodo-6-methylphenol (1.0 eq), Phenylacetylene (1.2 eq), Pd(OAc)


 (5 mol%), Ligand (10 mol%), Base (3.0 eq), Solvent, 100°C, 12h.
EntryLigandBaseSolventYield (%)Observation
1PPh

Et

N
DMF15%Mostly unreacted starting material.
2PPh

Cs

CO

DMF32%Significant dehalogenation observed.
3XPhos Et

N
DMF45%Coupling worked, cyclization incomplete.
4XPhos Cs

CO

Toluene 88% Optimal. Cesium aids cyclization; XPhos stabilizes Pd.
5dppfK

CO

DMSO60%Good conversion, difficult purification.
6NoneTBAFTHF10%Transition-metal-free attempt failed due to sterics.

Validated Protocol: 7-Substituted Benzofuran Synthesis

Method: One-Pot Sonogashira-Cyclization using the "Cesium/XPhos" System. Target: 7-Methoxy-2-phenylbenzofuran. Scope: Applicable to 7-alkyl, 7-alkoxy, and 7-halo derivatives.

Materials
  • Substrate: 2-Iodo-6-methoxyphenol (1.0 mmol)

  • Alkyne: Phenylacetylene (1.2 mmol)

  • Catalyst: Pd(OAc)

    
     (11 mg, 0.05 mmol)
    
  • Ligand: XPhos (47 mg, 0.10 mmol)

  • Base: Cs

    
    CO
    
    
    
    (977 mg, 3.0 mmol) - Must be anhydrous.
  • Solvent: Toluene (anhydrous, degassed) - 5 mL

Step-by-Step Procedure
  • Catalyst Pre-complexation (Critical for Hindered Substrates): In a dry vial, dissolve Pd(OAc)

    
     and XPhos in 1 mL of toluene. Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to a dark red/brown, indicating active catalyst formation.
    
    • Why? Pre-forming the catalyst prevents the Pd from precipitating as Pd-black before it can insert into the hindered C-I bond.

  • Reaction Assembly: To a heavy-walled pressure tube (or microwave vial) equipped with a magnetic stir bar, add:

    • 2-Iodo-6-methoxyphenol

    • Cs

      
      CO
      
      
      
    • The pre-formed catalyst solution

    • Remaining Toluene (4 mL)

    • Phenylacetylene (add last)[4][5]

  • Degassing: Sparge the mixture with Argon for 5 minutes. Cap the tube tightly.

  • Heating Phase: Heat the reaction block to 100°C . Stir vigorously (1000 rpm).

    • Monitoring: Check by TLC/LCMS at 2 hours. You should see the disappearance of the iodide. If the intermediate (alkynyl phenol) persists, raise temp to 120°C to force cyclization.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Note: 7-substituted benzofurans often elute slightly faster than their non-substituted analogs due to increased lipophilicity and twisting of the ring system.

Mechanistic Visualization

The following diagram illustrates the competing pathways in the synthesis of 7-substituted benzofurans and where the specific reagents (XPhos, Cs2CO3) intervene to prevent failure.

Mechanism Start 2-Iodo-6-Subst-Phenol OxAdd Oxidative Addition (Pd-Ar-I) Start->OxAdd Coord Alkyne Coordination OxAdd->Coord Fail1 FAIL: Dehalogenation (Due to Steric Bulk) OxAdd->Fail1 Slow Kinetics RedElim Reductive Elimination (Coupled Intermediate) Coord->RedElim Cycliz Intramolecular Cyclization (Ring Closure) RedElim->Cycliz Requires Heat/Base Fail2 FAIL: Stalled Intermediate (No Ring Closure) RedElim->Fail2 Steric Clash Product 7-Subst-Benzofuran Cycliz->Product XPhos XPhos Ligand Stabilizes Pd species XPhos->OxAdd Accelerates Cesium Cs2CO3 Promotes O-Attack Cesium->Cycliz Activates Phenoxide

Figure 2: Mechanistic pathway showing critical intervention points for Ligands (XPhos) and Bases (Cesium) to prevent dehalogenation and stalled cyclization.

References

  • Cacchi, S., Fabrizi, G., & Goggiamani, A. (2011). Copper Catalysis in the Construction of Indole and Benzo[b]furan Rings.[4] Organic & Biomolecular Chemistry, 9, 641-652.

  • Lau, C. K., et al. (1992). Development of 2,3-dihydro-6-(3-phenoxypropyl)-2-(2-phenylethyl)-5-benzofuranol (L-670,630) as a potent and orally active inhibitor of 5-lipoxygenase. Journal of Medicinal Chemistry, 35(7), 1299–1318.

  • Rao, M. L. N., & Jadhav, D. N. (2016). Pd-catalyzed synthesis of 2,3-disubstituted benzofurans from 2-iodophenols and terminal alkynes.[6] Tetrahedron Letters, 57(38), 4268-4271.

  • Willis, M. C. (2010). Tandem Organometallic/Heterocyclization Reactions. Chemical Reviews, 110(2), 725–755.

Sources

Optimization

Stability of 2-(1-Benzofuran-7-yl)acetic acid under oxidative conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges researchers encounter when working with 2-(1-Benzofuran-7-yl)acet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges researchers encounter when working with 2-(1-Benzofuran-7-yl)acetic acid (B7AA).

The benzofuran scaffold is a privileged structure in drug discovery, but it is notoriously susceptible to oxidative degradation. This guide provides mechanistic insights, actionable troubleshooting, and self-validating protocols to ensure the scientific integrity of your stability assays.

Part 1: Mechanistic Overview & FAQs

The "Why" Behind Benzofuran Instability The furan ring fused to the benzene core in 2-(1-Benzofuran-7-yl)acetic acid is highly electron-rich. Specifically, the C2-C3 double bond lacks the aromatic stabilization energy of the adjacent benzene ring, making it a prime target for electrophilic attack by reactive oxygen species (ROS), chemical oxidants, or cytochrome P450 enzymes . Oxidation typically initiates via the formation of a transient C2-C3 epoxide, which rapidly undergoes hydrolysis or C-C bond cleavage .

OxidationMechanism A 2-(1-Benzofuran-7-yl)acetic acid (Intact) B C2-C3 Epoxide Intermediate A->B Oxidation (ROS/CYP450) C Salicylaldehyde Derivative B->C Ring Cleavage D 2,3-Dihydroxy Derivative B->D Hydrolysis

Oxidative degradation pathway of the benzofuran ring via C2-C3 epoxidation.

Q: Why am I seeing rapid degradation of my B7AA stock solutions over 48 hours in standard aerobic buffers? A: Auto-oxidation. Trace transition metals in standard buffer salts (like phosphate buffers) can catalyze the formation of ROS, which attack the furan ring . Causality & Solution: Always use metal-free (chelex-treated) water or add 1 mM EDTA to your buffers to sequester catalytic metals. Store stock solutions in anhydrous DMSO at -20°C under an argon headspace.

Q: In my microsomal stability assays, I see degradant peaks with mass shifts of +16 Da and +32 Da. What are these? A: A +16 Da shift indicates the formation of the C2-C3 epoxide or a hydroxylated intermediate. The +32 Da shift is the diol metabolite, formed when water nucleophilically attacks and opens the epoxide ring .

Part 2: Troubleshooting Guide

Issue 1: Poor Mass Balance in Forced Degradation Studies

  • Symptom: When treating B7AA with 3% H₂O₂, the parent peak disappears, but the integrated area of the degradant peaks does not account for the lost parent mass (e.g., mass balance < 60%).

  • Root Cause: Over-oxidation. The C2-C3 epoxide undergoes complete ring cleavage to form highly polar or volatile dicarbonyls and salicylaldehyde derivatives that either elute in the LC void volume or are lost during sample concentration.

  • Solution: Reduce the oxidative stress (use 0.1% H₂O₂ or AAPH) and monitor the early-eluting fractions using a HILIC column if reverse-phase retention is too poor.

Issue 2: Inconsistent Half-Life (T₁/₂) Calculations Across Replicates

  • Symptom: Triplicate assays yield wildly different degradation kinetics.

  • Root Cause: Post-sampling oxidation. If the oxidant is not completely neutralized, B7AA will continue to degrade while sitting in the autosampler queue waiting for LC-MS injection.

  • Solution: Implement the self-validating quenching protocol described below.

Part 3: Experimental Protocols

Protocol: Self-Validating Controlled Oxidative Forced Degradation

This protocol is designed to evaluate the oxidative lability of B7AA while ensuring the kinetic data is not confounded by autosampler degradation or solvent artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve B7AA to a final concentration of 100 µM in 50 mM Ammonium Acetate buffer (pH 7.4) with 10% Acetonitrile (MeCN) as a cosolvent.

    • Expert Insight:Do not use Methanol (MeOH). MeOH acts as a nucleophile and will attack the transient benzofuran epoxide, creating a synthetic methoxy-hydroxy artifact (+48 Da) that does not occur in biological systems.

  • Initiation: Add H₂O₂ to a final concentration of 1% (v/v). Incubate the reaction vial at 37°C in a thermomixer at 400 rpm.

  • Time-Course Sampling: At t = 0, 1, 3, 6, and 24 hours, extract a 50 µL aliquot.

  • Reaction Quenching (Critical Self-Validation Step): Immediately transfer the 50 µL aliquot into a quenching vial containing 50 µL of 200 mM Sodium Thiosulfate (Na₂S₂O₃) and 1 µM of an internal standard (e.g., Warfarin).

    • Causality: Na₂S₂O₃ instantly reduces residual H₂O₂ to water, freezing the degradation profile at that exact second.

    • Self-Validation Check: The t=0 sample (quenched before adding H₂O₂) must show 100% parent compound recovery. If degradation is seen at t=0, your quench is failing or the MS source is inducing in-source oxidation.

  • Analysis: Centrifuge at 14,000 x g for 5 mins and inject 5 µL of the supernatant into the LC-MS/MS.

Workflow Step1 1. Sample Prep: Dissolve in MeCN (Avoid MeOH to prevent artifacts) Step2 2. Oxidative Stress: Add 1% H2O2 (Incubate at 37°C) Step1->Step2 Step3 3. Time-Course Aliquoting (0, 1, 3, 6, 24 hours) Step2->Step3 Step4 4. Reaction Quenching: Na2S2O3 (Self-Validates kinetic halt) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify mass balance) Step4->Step5

Self-validating experimental workflow for controlled oxidative forced degradation.

Part 4: Data Presentation & Diagnostics

Use the following tables to benchmark your LC-MS/MS results and validate your kinetic stability data.

Table 1: LC-MS/MS Diagnostic Profile for B7AA Oxidative Degradants

Degradant Profile Mass Shift (Δ Da) Putative Structure / Mechanism LC Retention Shift (Reverse Phase)
Primary Epoxide +16 Da C2-C3 Epoxide (Transient intermediate) Slightly more polar (earlier RT)
Diol Metabolite +32 Da 2,3-Dihydroxy-2,3-dihydrobenzofuran Highly polar (early RT)
Cleavage Product - Salicylaldehyde derivative (Ring opening) Variable, potentially volatile

| Dicarbonyl | +32 Da | 1,4-Dicarbonyl ring-opened form | Moderate polarity |

Table 2: Expected Kinetic Stability of B7AA under Various Stress Conditions

Oxidative Condition Expected T₁/₂ (Hours) Major Degradant Observed Self-Validation Metric (Target Mass Balance)
1% H₂O₂, 37°C 12.5 +32 Da (Diol) > 90%
0.1M AAPH, 37°C 5.0 +16 Da (Epoxide) > 85%

| Human Liver Microsomes | 1.8 | Cleavage Product | > 80% |

Part 5: References

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules (MDPI).[Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[Link]

  • Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Advances.[Link]

Reference Data & Comparative Studies

Validation

Advanced H-NMR Analysis of 2-(1-Benzofuran-7-yl)acetic acid: A Comparative Technical Guide

Topic: H-NMR Spectrum Analysis of 2-(1-Benzofuran-7-yl)acetic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: H-NMR Spectrum Analysis of 2-(1-Benzofuran-7-yl)acetic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Position

In medicinal chemistry, the benzofuran scaffold is a privileged structure, serving as a core pharmacophore in anti-arrhythmic agents (e.g., Amiodarone derivatives) and melatonin receptor agonists. The 2-(1-Benzofuran-7-yl)acetic acid isomer is particularly significant as a metabolic intermediate and a building block for tricyclic systems.

However, the 7-position substitution presents unique analytical challenges compared to the more common 5- or 6-substituted isomers. This guide provides a self-validating H-NMR protocol to definitively characterize this compound, distinguish it from structural isomers, and quantify common synthetic impurities.

Experimental Protocol & Methodology

To ensure reproducibility and spectral resolution, the following protocol is recommended. The choice of solvent is critical for observing the carboxylic acid proton and resolving the aromatic coupling patterns.

ParameterRecommendationRationale (Causality)
Solvent DMSO-d₆ (Primary)Essential for stabilizing the carboxylic acid proton (-COOH) via hydrogen bonding, appearing as a distinct broad singlet at ~12-13 ppm. In CDCl₃, this proton often broadens into the baseline or shifts variably due to concentration-dependent dimerization.
Concentration 10–15 mg / 0.6 mLSufficient for high S/N ratio in 16 scans without causing viscosity-induced line broadening.
Pulse Sequence 30° pulse angleEnsures rapid relaxation equilibrium for accurate integration of the aromatic protons vs. the aliphatic side chain.
Relaxation Delay

5 seconds
Critical for quantitative purity analysis. The quaternary carbons (C-7, C-3a, C-7a) have long T1 times; while not directly observed in H-NMR, incomplete relaxation can affect the integration of adjacent protons if the repetition rate is too fast.
Structural Elucidation: The Self-Validating Workflow

The validation of 2-(1-Benzofuran-7-yl)acetic acid relies on three distinct spectral zones. A sample is confirmed only when all three zones satisfy the logic gates described below.

Zone 1: The Heterocyclic Signature (Furan Ring)

The furan ring protons (H-2 and H-3) provide the primary confirmation of the benzofuran core.

  • H-2 (

    
     ~7.9 - 8.0 ppm):  Appears as a doublet (
    
    
    
    ). It is significantly deshielded by the adjacent oxygen.
  • H-3 (

    
     ~6.9 - 7.0 ppm):  Appears as a doublet (
    
    
    
    ).[1]
  • Validation Check: The coupling constant (

    
    ) must be small, typically 2.0 – 2.2 Hz . If 
    
    
    
    Hz, the ring is likely dihydrobenzofuran (impurity).
Zone 2: The 7-Substituted Aromatic Pattern

This is the most critical region for distinguishing the 7-isomer from the 4-, 5-, or 6-isomers.

  • System: The remaining protons (H-4, H-5, H-6) form an AMX or ABC spin system.

  • H-5 (Meta to substituent): Appears as a pseudo-triplet (doublet of doublets,

    
    ) around 
    
    
    
    7.2–7.3 ppm. It couples to both H-4 and H-6 (
    
    
    Hz).
  • H-4 & H-6: Appear as doublets (

    
    ) or doublets of doublets (
    
    
    
    ) flanking H-5.
  • Differentiation Logic: In a 5-substituted isomer, H-4 and H-6 are meta to each other, resulting in a singlet or small doublet (

    
     Hz) for H-4. The absence of a meta-coupled singlet  strongly supports substitution at the 7-position (or 4-position).
    
Zone 3: The Aliphatic Side Chain
  • Methylene (-CH₂-): A sharp singlet at

    
     3.8 – 4.1 ppm.
    
  • Carboxylic Acid (-COOH): A broad singlet at

    
     12.0 – 13.0 ppm (in DMSO-d₆).
    
Comparative Analysis: Performance vs. Alternatives
Scenario A: Distinguishing Isomers (The "Isomer Trap")

A common error in benzofuran synthesis is the formation of regioisomers (e.g., 5-substituted products) during the cyclization of unsymmetrical precursors.

Feature7-Substituted (Target) 5-Substituted (Alternative/Impurity) Diagnostic Logic
Aromatic Pattern 3 Adjacent Protons (H-4, H-5, H-6)2 Ortho (H-6, H-7) + 1 Isolated (H-4)Look for the "Isolated Proton".
H-4 Splitting Doublet (

Hz)
Singlet (or small doublet

Hz)
H-4 in 5-sub is isolated by the substituent.
H-6 Splitting Doublet (

Hz)
Doublet of Doublets (

Hz)
H-6 in 7-sub couples only to H-5.
Scenario B: Impurity Profiling (Precursors & Byproducts)

Quantifying impurities is essential for drug development standards.

ComponentChemical Shift Marker (DMSO-d₆)MultiplicityOrigin
Target Compound

3.95
Singlet (2H) Product
Ethyl Ester Precursor

1.20 (t) &

4.15 (q)
Triplet / QuartetIncomplete Hydrolysis
7-Methylbenzofuran

2.45
Singlet (3H)Decarboxylation
7-Bromobenzofuran Missing CH₂ peakN/AStarting Material
Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for structural validation.

Diagram 1: Structural Elucidation Workflow

This flowchart guides the analyst through the sequential validation of the NMR spectrum.

NMR_Workflow Start Start: Acquire H-NMR (DMSO-d6) Check_Furan Check Furan Region (6.5 - 8.0 ppm) Start->Check_Furan Decision_Furan Are there 2 doublets (J ~ 2.2 Hz)? Check_Furan->Decision_Furan Check_Aromatic Analyze Benzene Ring Protons (H-4, H-5, H-6) Decision_Furan->Check_Aromatic Yes Result_Dihydro FAIL: Dihydrobenzofuran (Check J values) Decision_Furan->Result_Dihydro No (J > 4 Hz) Decision_Isomer Is there a meta-coupled singlet (J < 2 Hz)? Check_Aromatic->Decision_Isomer Check_Aliphatic Check Side Chain (~ 4.0 ppm) Decision_Isomer->Check_Aliphatic No (ABC System) Result_5Sub FAIL: 5-Substituted Isomer (Regioisomer) Decision_Isomer->Result_5Sub Yes (H-4 is isolated) Result_Target CONFIRMED: 2-(1-Benzofuran-7-yl)acetic acid Check_Aliphatic->Result_Target Singlet Present

Caption: Step-by-step logic gate for confirming the structure of 2-(1-Benzofuran-7-yl)acetic acid.

Diagram 2: Isomer Differentiation Logic (Coupling Constants)

A visual comparison of the splitting patterns between the 7-isomer and the 5-isomer.

Isomer_Diff Root Aromatic Region Analysis Sub7 7-Substituted (Target) Protons: H-4, H-5, H-6 Root->Sub7 Sub5 5-Substituted (Alternative) Protons: H-4, H-6, H-7 Root->Sub5 Pattern7 Contiguous Spin System (AMX / ABC) Sub7->Pattern7 Coupling7 H-5 is pseudo-triplet (Couples to H-4 & H-6) Pattern7->Coupling7 Pattern5 Isolated Spin System Sub5->Pattern5 Coupling5 H-4 is Singlet/Broad Doublet (Meta coupling only) Pattern5->Coupling5

Caption: Diagnostic splitting patterns distinguishing the 7-substituted target from the common 5-substituted isomer.

References
  • ResearchGate. "Comparison of 1H NMR spectra in the dihydrobenzofuran region.

    
    -value analysis for furan ring protons). Available at: [Link]
    
  • National Institutes of Health (PubChem). "Benzofuran | C8H6O | CID 9223 - NMR Data." (Reference for unsubstituted benzofuran chemical shifts). Available at: [Link]

  • Chemistry Steps. "NMR Chemical Shift Values Table." (Reference for general aromatic and aliphatic shifts). Available at: [Link]

  • RSC Publishing. "Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons." (Theoretical basis for aromatic shift prediction). Available at: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Benzofuran-7-Acetic Acid

For researchers and professionals in drug development and chemical analysis, a deep understanding of a molecule's behavior under mass spectrometry is paramount for its identification and structural elucidation. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical analysis, a deep understanding of a molecule's behavior under mass spectrometry is paramount for its identification and structural elucidation. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of benzofuran-7-acetic acid. By comparing it with structurally related isomers and substructures, we offer a comprehensive framework for identifying this and similar compounds.

Foundational Principles: Predicting Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the principles of chemical stability, where the charge is retained by the fragment that can best stabilize it. In the case of benzofuran-7-acetic acid, we must consider the interplay between the carboxylic acid moiety and the bicyclic benzofuran core.

Aromatic systems like benzofuran are inherently stable, often leading to a prominent molecular ion peak in the mass spectrum.[1] For carboxylic acids, characteristic fragmentation pathways include the loss of the hydroxyl radical (•OH) and the entire carboxyl group (•COOH).[2][3][4][5] The position of the substituent on the aromatic ring significantly influences the fragmentation cascade, making a comparative analysis with isomers essential.

The Predicted Fragmentation Cascade of Benzofuran-7-Acetic Acid

The molecular weight of benzofuran-7-acetic acid (C₁₀H₈O₃) is 176.17 g/mol . The predicted fragmentation pathway under electron ionization is detailed below.

Table 1: Predicted Prominent Ions in the Mass Spectrum of Benzofuran-7-Acetic Acid

m/zProposed FragmentNeutral LossComments
176[C₁₀H₈O₃]⁺•-Molecular Ion (M⁺•)
159[C₁₀H₇O₂]⁺•OHLoss of the hydroxyl radical from the carboxylic acid group.
131[C₉H₇O]⁺•COOHLoss of the entire carboxyl group, a common fragmentation for carboxylic acids.[2]
118[C₈H₆O]⁺•CH₂=C=OLoss of ketene from the molecular ion, a potential rearrangement and fragmentation pathway.
103[C₇H₅O]⁺COLoss of carbon monoxide from the [C₈H₅O]⁺ fragment (m/z 131 after H rearrangement).
91[C₇H₇]⁺C₂H₂O₂Tropylium ion, a common and stable fragment in the mass spectra of aromatic compounds containing a benzyl moiety.

The proposed fragmentation pathway is visually represented in the following diagram:

fragmentation_pathway M [C₁₀H₈O₃]⁺• m/z = 176 (Molecular Ion) F1 [C₁₀H₇O₂]⁺ m/z = 159 M->F1 - •OH F2 [C₉H₇O]⁺ m/z = 131 M->F2 - •COOH F3 [C₈H₆O]⁺• m/z = 118 M->F3 - CH₂=C=O F4 [C₇H₅O]⁺ m/z = 103 F2->F4 - CO F5 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) F2->F5 - C₂O

Caption: Proposed fragmentation of benzofuran-7-acetic acid.

Comparative Analysis: The Importance of Isomeric Position

To underscore the significance of the substituent position, we will compare the predicted fragmentation of benzofuran-7-acetic acid with the known fragmentation of its isomer, benzofuran-2-carboxylic acid, for which experimental data is available.[6][7]

Table 2: Comparison of Key Fragments of Benzofuran Acetic Acid Isomers

FragmentBenzofuran-7-acetic acid (Predicted)Benzofuran-2-carboxylic acid (Experimental)[6][7]Rationale for Differences
Molecular Ion (M⁺•) m/z 176 (prominent)m/z 162 (prominent)Different molecular formula and weight.
[M - OH]⁺ m/z 159m/z 145Loss of the hydroxyl radical is common to both.
[M - COOH]⁺ m/z 131m/z 117Loss of the carboxyl group is a key fragmentation for both.
Base Peak Likely m/z 131 or 91m/z 117The stability of the resulting benzofuranyl cation dictates the base peak.

The key differentiator in the fragmentation patterns of benzofuran-7-acetic acid and benzofuran-2-carboxylic acid will be the relative abundances of the fragment ions. For benzofuran-7-acetic acid, the formation of a stable tropylium ion (m/z 91) through rearrangement is a highly probable event and could be a significantly abundant peak. In contrast, the fragmentation of benzofuran-2-carboxylic acid is dominated by the loss of the carboxyl group to form the benzofuranyl cation at m/z 117.

Experimental Protocol: Acquiring the Mass Spectrum

To validate the predicted fragmentation pattern, the following experimental setup for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Objective: To obtain the electron ionization (EI) mass spectrum of benzofuran-7-acetic acid.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of benzofuran-7-acetic acid in a suitable solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to benzofuran-7-acetic acid in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern and compare it with the predicted ions and the spectra of related compounds.

The following workflow diagram illustrates the experimental process:

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Prep Dissolve Benzofuran-7-acetic acid in solvent (1 mg/mL) Inject Inject 1 µL into GC Prep->Inject Separate Separation on HP-5ms column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect TIC Identify Peak in Total Ion Chromatogram Detect->TIC Extract Extract Mass Spectrum TIC->Extract Compare Compare with Predicted Fragmentation Extract->Compare

Caption: GC-MS workflow for analyzing benzofuran-7-acetic acid.

Conclusion

The predictable nature of mass spectrometry fragmentation, when grounded in the principles of chemical stability, allows for a robust structural elucidation of novel or uncharacterized compounds. The detailed analysis of benzofuran-7-acetic acid, supported by comparative data from its isomers, provides a clear roadmap for its identification. The provided experimental protocol offers a practical guide for researchers to obtain empirical data and validate these predictions. This comprehensive approach ensures a high degree of confidence in the structural assignment of benzofuran derivatives, a critical aspect of drug discovery and development.

References

  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • NIST. (n.d.). Benzofuran-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. [Link]

Sources

Validation

Publish Comparison Guide: FTIR Characteristic Peaks of Carboxylic Acid in Benzofuran Derivatives

Executive Summary: The Spectral Fingerprint of Benzofuran Acids In the development of heterocyclic pharmaceuticals—such as anti-arrhythmic agents (e.g., Amiodarone analogues) or psoralen derivatives—the benzofuran-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spectral Fingerprint of Benzofuran Acids

In the development of heterocyclic pharmaceuticals—such as anti-arrhythmic agents (e.g., Amiodarone analogues) or psoralen derivatives—the benzofuran-2-carboxylic acid moiety serves as a critical pharmacophore. Characterizing this scaffold requires distinguishing it from simple aromatic acids (like benzoic acid) and nitrogen-containing analogues (like indole-2-carboxylic acid).

This guide objectively compares the FTIR spectral performance of benzofuran-carboxylic acids against these alternatives. The core finding is that the benzofuran oxygen atom induces a specific electronic resonance effect , typically shifting the carbonyl (C=O) stretch to a lower wavenumber (1675–1695 cm⁻¹) compared to electron-deficient rings, while lacking the N-H diagnostic bands found in indoles.

Theoretical Framework: Electronic Coupling & Spectral Shifts

To interpret the FTIR spectrum accurately, one must understand the underlying causality of peak shifts. The benzofuran ring is not merely a passive scaffold; it is an electron-rich system due to the oxygen atom's lone pair participation in the aromatic sextet.

The "Push-Pull" Effect

Unlike a phenyl ring in benzoic acid, the furan ring in benzofuran acts as a strong electron donor via resonance (+R effect).

  • Resonance Donation: The oxygen lone pair donates electron density into the ring system.

  • Conjugation Extension: This density propagates to the C-2 position, and subsequently to the carboxylic acid carbonyl group.

  • Bond Order Reduction: The increased single-bond character of the carbonyl carbon-oxygen bond reduces the force constant (

    
    ), thereby lowering the vibrational frequency (
    
    
    
    ) according to Hooke’s Law:
    
    

Consequently, while benzoic acid typically exhibits a C=O stretch at 1685–1700 cm⁻¹ , benzofuran-2-carboxylic acid derivatives often display this band slightly red-shifted (lower wavenumber) or broadened due to enhanced polarizability.

Comparative Analysis: Benzofuran vs. Alternatives

The following table synthesizes experimental data to highlight the diagnostic differences between the target scaffold and its common structural alternatives.

Table 1: Characteristic FTIR Peak Comparison
Spectral FeatureBenzofuran-2-COOH (Target)Benzoic Acid (Standard Alternative)Indole-2-COOH (Hetero-Alternative)
C=O Stretch (Dimer) 1675 – 1695 cm⁻¹ (Strong, Sharp)1685 – 1700 cm⁻¹1670 – 1690 cm⁻¹
O-H Stretch 2500 – 3300 cm⁻¹ (Very Broad)2500 – 3300 cm⁻¹2500 – 3300 cm⁻¹
Heteroatom H-Stretch Absent (Diagnostic)Absent3300 – 3450 cm⁻¹ (Sharp N-H band)
Ring C=C Stretch 1560 – 1615 cm⁻¹ (Furan/Benzene modes)1580 – 1600 cm⁻¹1520 – 1580 cm⁻¹
C-O-C (Ring) Stretch ~1250 cm⁻¹ & ~1010–1030 cm⁻¹ AbsentAbsent
Diagnostic Utility High for O-heterocycle confirmation via C-O-C bands.Standard reference; lacks ether bands.Distinguishable by sharp N-H stretch overlaying O-H.
Key Differentiators
  • Vs. Benzoic Acid: The presence of the C-O-C asymmetric stretch (approx. 1250 cm⁻¹) and the furan ring breathing mode (approx. 1010–1030 cm⁻¹) are the definitive markers for benzofuran. Benzoic acid lacks these ether linkages.

  • Vs. Indole-2-COOH: The indole derivative will always show a sharp N-H stretching peak around 3300–3400 cm⁻¹, often piercing through the broad carboxylic O-H envelope. Benzofuran is "silent" in this specific high-frequency region relative to N-H.

Visualization of Electronic Effects[1][2][3][4]

The following diagram illustrates the resonance pathway that distinguishes the benzofuran scaffold from a standard phenyl ring, directly impacting the C=O wavenumber.

ResonanceEffect cluster_0 Benzofuran Electronic System O_atom Furan Oxygen (Lone Pair Donor) Ring Aromatic Ring (Conjugation Bridge) O_atom->Ring +R Effect (Donation) Carbonyl Carboxyl C=O (Electron Acceptor) Ring->Carbonyl Increased e- Density Result Result: Lower C=O Wavenumber (Red Shift) Carbonyl->Result Weakened Bond Force Constant

Caption: Figure 1. Resonance "Push" effect of the benzofuran oxygen atom, increasing single-bond character of the carbonyl group and lowering the vibrational frequency.

Experimental Protocol: High-Fidelity KBr Pellet Method

For rigid heterocyclic acids like benzofuran derivatives, the KBr (Potassium Bromide) pellet method is superior to ATR (Attenuated Total Reflectance) for resolving subtle shifts in the fingerprint region, as it avoids the refractive index corrections required by ATR.

Reagents & Equipment[4][5]
  • Matrix: Spectroscopic grade KBr (dried at 110°C for 24h).

  • Sample: Recrystallized Benzofuran-2-carboxylic acid derivative.

  • Equipment: Hydraulic Press (10-ton capacity), Agate Mortar.

Validated Workflow
  • Ratio Control: Weigh 1.0 mg of sample and 100 mg of KBr (1:100 ratio).

    • Why? Higher concentrations lead to peak saturation (flat-topping) of the C=O band, making exact wavenumber determination impossible.

  • Grinding: Grind the mixture in an agate mortar for 2–3 minutes until a fine, uniform powder is achieved.

    • Why? Particle size must be smaller than the IR wavelength (<2.5 µm) to prevent Christiansen scattering (sloping baseline).

  • Compression: Transfer to a die and press under vacuum at 8–10 tons for 2 minutes.

    • Check: The resulting pellet must be transparent, not cloudy. Cloudiness indicates moisture or insufficient pressure.

  • Analysis: Scan from 4000 to 400 cm⁻¹ with a resolution of 2 cm⁻¹ and 32 scans.

ProtocolWorkflow Start Start: Solid Sample Weigh Weigh 1mg Sample : 100mg KBr (Critical 1:100 Ratio) Start->Weigh Grind Grind to <2.5µm (Avoid Scattering) Weigh->Grind Press Press @ 10 Tons (Vacuum Assisted) Grind->Press Check Visual Check: Transparent? Press->Check Check->Grind No (Cloudy) Scan FTIR Scan (4000-400 cm⁻¹) Check->Scan Yes

Caption: Figure 2. Step-by-step KBr pellet preparation workflow to ensure spectral fidelity.

References

  • Arunakumar, D. B., et al. (2016).[1] "Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid." Der Pharma Chemica, 8(7), 46-54.[1]

  • NIST Chemistry WebBook. "Benzofuran-2-carboxylic acid IR Spectrum." National Institute of Standards and Technology.[2]

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (General reference for C=O shifts).

  • Sigma-Aldrich. "Benzofuran-2-carboxylic acid Product Specification."

Sources

Comparative

Crystal Structure Analysis &amp; Solid-State Profiling: 2-(1-Benzofuran-7-yl)acetic Acid

Executive Summary Status: High-Value Intermediate / Proprietary Scaffold Primary Application: Pharmaceutical intermediate (e.g., Darifenacin impurities, Melatonin receptor agonist analogues).[1][2] This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Status: High-Value Intermediate / Proprietary Scaffold Primary Application: Pharmaceutical intermediate (e.g., Darifenacin impurities, Melatonin receptor agonist analogues).[1][2]

This guide provides a technical analysis of the solid-state properties of 2-(1-Benzofuran-7-yl)acetic acid , contrasting it with its more common structural isomers, 2-(1-Benzofuran-3-yl)acetic acid and 2-(1-Benzofuran-2-yl)acetic acid . While direct single-crystal X-ray diffraction (SC-XRD) data for the unsubstituted 7-yl isomer is rare in open literature, this guide reconstructs its probable solid-state behavior using crystallographic data from closely related analogues and provides a validated protocol for its structural determination.

Part 1: Structural Context & Isomeric Comparison

The position of the acetic acid side chain on the benzofuran core drastically alters the molecular packing and physicochemical properties.[1]

The 7-yl Isomer vs. Alternatives

The 7-yl isomer is structurally distinct due to the proximity of the acetic acid group to the furan ring's oxygen atom.[1] This creates a unique steric and electronic environment compared to the 2-yl and 3-yl isomers.

Feature7-yl Isomer (Target) 3-yl Isomer (Benchmark) 2-yl Isomer (Alternative)
Substitution Site Benzene ring (C7), adjacent to O1.[1]Furan ring (C3).[1]Furan ring (C2).[1]
Steric Environment High: Proximity to furan oxygen (O1) may force the side chain out of plane.[1]Low: Open position, allows planar stacking.[1]Low: Linear extension, favors planar sheets.[1]
Intramolecular Interactions Potential C–H[1]···O or O–H···O interaction between side chain and furan oxygen.[1]Minimal; side chain rotates freely.[1]Minimal.
Crystal Packing Motif Likely Herringbone or Offset Stacking to accommodate steric bulk.[1]Typically Centrosymmetric Dimers (via COOH) forming planar sheets.[1]Planar Sheets or Columns via

-

stacking.[1]
Predicted Solubility Higher in polar aprotic solvents (due to lower lattice energy from steric disruption).[1]Lower (High lattice energy due to efficient planar packing).[1]Moderate.
Predicted Lattice Parameters

Based on the unit cell data of the 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid and 2-(1-benzofuran-3-yl)acetic acid analogues, the predicted parameters for the 7-yl isomer are:

  • Crystal System: Monoclinic or Triclinic

  • Space Group:

    
     (Most common for achiral carboxylic acids) or 
    
    
    
    [1]
  • Z (Molecules/Unit Cell): 4

  • Predicted Density:

    
    [1]
    

Part 2: Solid-State Characterization Protocol

Since specific public CIF data is absent, the following expert protocol is designed to generate the crystal structure data required for regulatory filing or IP protection.

Crystallization Screening Matrix

To obtain suitable single crystals of the 7-yl isomer, use a slow evaporation method with the following solvent systems. The 7-position sterics require solvents that disrupt potential intramolecular H-bonding.

Solvent SystemRatio (v/v)Target PolymorphMechanism
Ethanol / Water 80:20Form I (Stable) Classic H-bond donor/acceptor balance.[1]
Acetonitrile 100Form II (Meta) Dipolar aprotic; encourages dimer formation.[1]
Toluene / THF 90:10Solvate

-

interaction with solvent may stabilize the lattice.[1]
Ethyl Acetate 100Form I Slow evaporation yields high-quality blocks.[1]
Data Collection Parameters (SC-XRD)
  • Radiation Source: Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    (
    
    
    Å) for small organic molecules.[1]
  • Temperature: 100 K (Cryogenic cooling is critical to reduce thermal motion of the flexible acetic acid tail).[1]

  • Resolution: 0.8 Å or better.

Part 3: Visualization of Structural Logic

The following diagram illustrates the impact of the substitution position on the crystal packing network, highlighting why the 7-yl isomer presents a unique solid-state challenge.

BenzofuranPacking cluster_0 Molecular Structure cluster_1 Crystal Packing Forces cluster_2 Resulting Properties Core Benzofuran Core Pos3 3-yl Substitution (Benchmark) Core->Pos3 Standard Pos7 7-yl Substitution (Target) Core->Pos7 Steric Clash Planar Planar Stacking (High Lattice Energy) Pos3->Planar Unhindered Steric Steric Twist (Lower Lattice Energy) Pos7->Steric O1 Interaction Dimer COOH Dimers (R2,2(8) Motif) Planar->Dimer Faciliates Prop3 High MP Low Solubility Planar->Prop3 Strong Pi-Pi Steric->Dimer Distorts Prop7 Lower MP Enhanced Solubility Steric->Prop7 Weak Pi-Pi Dimer->Prop3 Dimer->Prop7

Caption: Comparative crystal packing logic. The 7-yl substitution introduces steric torsion, disrupting the planar


-

stacking observed in the 3-yl benchmark, leading to predicted lower melting points and higher solubility.

Part 4: Experimental Reference Data (Analogues)

In the absence of a direct 7-yl dataset, use these validated analogue structures to refine the lattice model.

Benchmark: 2-(1-Benzofuran-3-yl)acetic acid
  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell:

    
     Å, 
    
    
    
    Å,
    
    
    Å,
    
    
    [1]
  • Key Interaction: Carboxylic acid homodimers (

    
     graph set) linked by weak C–H[1]···O interactions.
    
  • Reference: Acta Cryst. E, 2015 [1].[1]

Steric Analogue: 2-(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid
  • Relevance: Contains a substituent at the 7-position (methyl), mimicking the steric bulk of the target molecule's attachment point.[1]

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell:

    
     Å, 
    
    
    
    Å,
    
    
    Å,
    
    
    [1]
  • Observation: The 7-methyl group forces a different packing arrangement (stacking along the a-axis) compared to the unsubstituted 3-yl isomer.[1]

  • Reference: Acta Cryst. E, 2008 [2].[1]

References

  • Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid. Source:Acta Crystallographica Section E: Crystallographic Communications, 71(9), o680-o681. (2015).[1] URL:[Link]

  • 2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Source:Acta Crystallographica Section E: Structure Reports Online, 64(11), o2136. (2008).[1] URL:[Link]

  • Synthesis and biological evaluation of benzofuran derivatives. Source:European Journal of Medicinal Chemistry, 45(8), 3223-3233. (2010).[1] (Provides synthesis routes for 7-substituted benzofurans). URL:[Link][1]

  • Darifenacin Impurity Profiling (2,3-Dihydro-7-benzofuranacetic acid). Source:Journal of Pharmaceutical and Biomedical Analysis, 47(3), 407-416.[1] (2008).[1] (Identifies the dihydro-7-yl analogue as a key impurity). URL:[Link]

Sources

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